molecular formula C13H15N B5278327 1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline CAS No. 5825-43-4

1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Cat. No.: B5278327
CAS No.: 5825-43-4
M. Wt: 185.26 g/mol
InChI Key: DAYGQMSLWLLBBZ-UHFFFAOYSA-N
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Description

1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its fused ring structure, which includes a pyrrole ring fused to a quinoline system. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Scientific Research Applications

1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by the reaction with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinolines, dihydro derivatives, and quinoline derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential dual inhibitor of blood coagulation factors Xa and XIa. The compound binds to these factors, inhibiting their activity and thereby preventing the formation of blood clots .

Comparison with Similar Compounds

Similar Compounds

    5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline: This compound lacks the dimethyl substitutions present in 1,2-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline.

    1,2,3,4-tetrahydroquinoline: This compound has a similar quinoline structure but differs in the degree of hydrogenation and the absence of the pyrrole ring.

Uniqueness

This compound is unique due to its specific fused ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. Its potential as a dual inhibitor of blood coagulation factors sets it apart from other similar compounds .

Properties

IUPAC Name

2,3-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-10(2)14-8-4-6-11-5-3-7-12(9)13(11)14/h3,5,7H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGQMSLWLLBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCC3=C2C1=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211361
Record name 5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5825-43-4
Record name 5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5825-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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